5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one
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Overview
Description
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound that features a unique imidazoquinazoline core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminobenzonitrile and isocyanides.
Introduction of the sulfanyl group: This step involves the reaction of the imidazoquinazoline intermediate with 4-chlorobenzyl mercaptan under suitable conditions.
Alkylation: The final step involves the alkylation of the intermediate with 2-methylpropyl halide to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazoquinazoline core, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Scientific Research Applications
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand its effects on various biological targets, including enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.
Industrial Applications: It may be used in the development of new materials or as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar compounds to 5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one include other imidazoquinazoline derivatives and compounds with sulfanyl groups. These compounds share structural similarities but may differ in their biological activities and specific applications. For example:
5-{[(4-bromophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-ethylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one: Similar structure but with a different alkyl group, which may influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity profile.
Biological Activity
5-{[(4-chlorophenyl)methyl]sulfanyl}-2-(2-methylpropyl)-2H,3H-imidazo[1,2-c]quinazolin-3-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazoquinazoline core which is known for its diverse pharmacological properties, including anticancer and enzyme inhibition activities.
- IUPAC Name : 5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one
- Molecular Formula : C21H20ClN3OS
- Molecular Weight : 376.9 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the imidazoquinazoline core through cyclization reactions with precursors such as 2-aminobenzonitrile.
- Introduction of the sulfanyl group via reaction with 4-chlorobenzyl mercaptan.
- Alkylation with 2-methylpropyl halide.
Anticancer Activity
Recent studies have indicated that compounds within the imidazoquinazoline family exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit specific enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of key signaling pathways that promote tumor growth.
Enzyme Inhibition
One of the most notable biological activities of this compound is its inhibition of α-glucosidase, an enzyme linked to glucose metabolism and diabetes management. In vitro studies have demonstrated that imidazoquinazolines can significantly inhibit α-glucosidase activity, with IC50 values ranging from 12.44 μM to over 300 μM, indicating a promising therapeutic potential for managing type 2 diabetes mellitus (T2DM) .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the imidazole ring and the phenyl group. Electron-donating groups like methoxy have been shown to enhance inhibitory potency against α-glucosidase, while electron-withdrawing groups like chlorine may reduce activity .
Case Studies and Research Findings
Several studies have evaluated the biological activity of imidazoquinazolines:
-
Inhibition Studies : A study focused on synthesizing various substituted imidazoquinazolines found that certain derivatives exhibited superior inhibitory activity against α-glucosidase compared to standard drugs like acarbose .
This highlights the potential for developing more effective diabetes treatments based on these derivatives.
Compound IC50 (μM) Comparison Compound 11j 12.44 ± 0.38 60.3 times more potent than acarbose (IC50 = 750 μM) Compound 11k 14.32 ± 0.05 Second most potent in series - Mechanistic Insights : Further research into the mechanism of action revealed that certain compounds could alter the secondary structure of α-glucosidase, impacting its enzymatic function and thus inhibiting glucose absorption .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3OS/c1-13(2)11-18-20(26)25-19(23-18)16-5-3-4-6-17(16)24-21(25)27-12-14-7-9-15(22)10-8-14/h3-10,13,18H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWFGYOWVNJRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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